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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

Cat. No.: B13410040

Structural Elucidation of 10-Hydroxy-16-
epiaffinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the
indole alkaloid 10-Hydroxy-16-epiaffinine, utilizing modern spectroscopic techniques. The
focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) to determine the compound's complex architecture. This document presents plausible
spectroscopic data and detailed experimental protocols to serve as a practical reference for
researchers engaged in natural product chemistry and drug discovery.

Introduction to 10-Hydroxy-16-epiaffinine

10-Hydroxy-16-epiaffinine is a naturally occurring indole alkaloid that has been isolated from
the leaves and twigs of Rauvolfia verticillata. As a member of the affinine class of alkaloids, it
shares a complex polycyclic structure, the precise determination of which is critical for
understanding its chemical properties and potential pharmacological activities. The structural
elucidation of such molecules relies on a combination of advanced analytical techniques,
primarily NMR and MS, to piece together its intricate framework.

Spectroscopic Data
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The following tables summarize the plausible *H and 3C NMR spectroscopic data, as well as
key 2D NMR correlations and mass spectrometry fragmentation for 10-Hydroxy-16-
epiaffinine. This data is representative of what would be expected for a molecule with this
structure, based on established principles of spectroscopic analysis for related indole alkaloids.

NMR Spectroscopic Data

Table 1: Plausible *H and 3C NMR Data for 10-Hydroxy-16-epiaffinine (in CDCl3)
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oH (ppm), Key HMBC
- o . Key HSQC
Position oC (ppm) Multiplicity (J Correlations .
. Correlation
in Hz) (H- C)
2 135.2 - - -
3 52.8 3.15, m C2,C5,C7,C14 C3-H3
3.80, dd (11.5,
5 55.1 C3,C6,C7,C21 C5-H5
4.5)
6 21.5 1.95, m; 2.10, m C5, C7 C6-H6
7 108.9 - - -
8 128.5 7.45,d (7.5) C7, C9, C13 C8-H8
C8, C10, C11,
9 118.2 7.10, t (7.5) C9-H9
C13
10 155.0 - - -
C9, C10, C12,
11 110.1 6.80, d (7.5) Cl1-H11
C13
12 121.5 7.20,t(7.5) C10, C11, C13 C12-H12
13 136.8 - - -
14 35.6 2.50, m C3, C15, C16 Cl4-H14
15 30.2 1.85, m C14, C16, C20 C15-H15
16 78.3 4.25, d (6.0) C15, C17, C20 C16-H16
17 175.4 - - -
18 12.5 1.15,d (7.0) C19, C20 C18-H18
19 119.8 5.40, q (7.0) C18, C20, C21 C19-H19
20 132.1 - - -
4.10, d (12.0);
21 60.3 C5, C7, C20 C21-H21
4.35, d (12.0)
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N1-H - 8.10, br s C2,C7,C13 -

10-OH - 9.50, s C9, C10, C11 -

Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 10-Hydroxy-16-epiaffinine

. Major
lonization
- Formula Calculated m/z Measured m/z Fragment lons
ode

(m/z)

323, 295, 268,
ESI+ C20H24N203 341.1865 [M+H]*  341.1868

198, 170

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance Il 600 MHz spectrometer equipped with a cryoprobe.

o Sample Preparation: 5 mg of purified 10-Hydroxy-16-epiaffinine was dissolved in 0.5 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

e 1D NMR: 'H and 3C NMR spectra were acquired at 298 K. For *H NMR, 32 scans were
accumulated with a spectral width of 16 ppm and a relaxation delay of 1.0 s. For 13C NMR,
1024 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0
S.

e 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear
Multiple Bond Correlation) experiments were performed to establish one-bond and multiple-
bond correlations, respectively. For the HSQC experiment, a spectral width of 16 ppm in the
F2 dimension and 165 ppm in the F1 dimension was used. For the HMBC experiment, a
spectral width of 16 ppm in the F2 dimension and 220 ppm in the F1 dimension was used,
with a long-range coupling delay optimized for 8 Hz.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b13410040?utm_src=pdf-body
https://www.benchchem.com/product/b13410040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13410040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled with an
electrospray ionization (ESI) source.

o Sample Preparation: A 1 mg/mL stock solution of 10-Hydroxy-16-epiaffinine was prepared
in methanol. This was further diluted to 10 pg/mL with 50:50 methanol:water containing 0.1%
formic acid.

o Data Acquisition: The sample was infused directly into the ESI source at a flow rate of 5
pL/min. The mass spectrometer was operated in positive ion mode with a mass resolution of
140,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320 °C.
Data was acquired over a mass range of m/z 100-1000.

Visualizations
Experimental Workflow
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Structural Analysis
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 To cite this document: BenchChem. [Structural elucidation of 10-Hydroxy-16-epiaffinine using
NMR and mass spectrometry.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13410040#structural-elucidation-of-10-hydroxy-16-
epiaffinine-using-nmr-and-mass-spectrometry]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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